molecular formula C22H26N4O3 B2682927 N1-(4-ethylphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide CAS No. 1396711-23-1

N1-(4-ethylphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide

Cat. No.: B2682927
CAS No.: 1396711-23-1
M. Wt: 394.475
InChI Key: VZRNBHMGOWRTGS-UHFFFAOYSA-N
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Description

N1-(4-ethylphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an oxalamide core, which is known for its versatility in forming hydrogen bonds, making it a valuable scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethylphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Derivative: The synthesis begins with the preparation of the piperidine derivative. This involves the reaction of isonicotinic acid with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the isonicotinoylpiperidine intermediate.

    Formation of the Oxalamide Core: The next step involves the reaction of the isonicotinoylpiperidine intermediate with oxalyl chloride to form the oxalamide core. This reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane.

    Introduction of the Ethylphenyl Group: Finally, the ethylphenyl group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the oxalamide intermediate with 4-ethylphenylamine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N1-(4-ethylphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylphenyl and piperidine moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amide derivatives with simplified structures.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N1-(4-ethylphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its ability to form stable hydrogen bonds.

Mechanism of Action

The mechanism of action of N1-(4-ethylphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound is known to bind to certain proteins and enzymes, modulating their activity. This binding is facilitated by the oxalamide core, which forms hydrogen bonds with amino acid residues in the target proteins. The ethylphenyl and piperidine moieties contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-methylphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide
  • N1-(4-ethylphenyl)-N2-((1-benzoylpiperidin-4-yl)methyl)oxalamide
  • N1-(4-ethylphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)malonamide

Uniqueness

N1-(4-ethylphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties The presence of the ethylphenyl group enhances its hydrophobic interactions, while the isonicotinoylpiperidine moiety provides additional binding sites for molecular targets

Properties

IUPAC Name

N'-(4-ethylphenyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-2-16-3-5-19(6-4-16)25-21(28)20(27)24-15-17-9-13-26(14-10-17)22(29)18-7-11-23-12-8-18/h3-8,11-12,17H,2,9-10,13-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRNBHMGOWRTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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